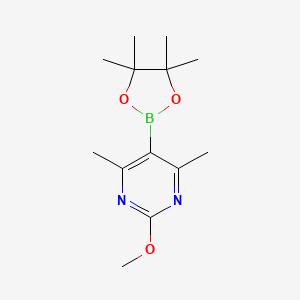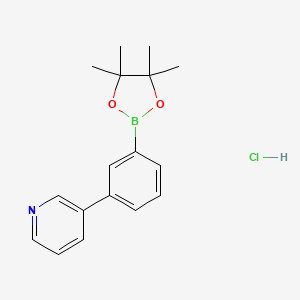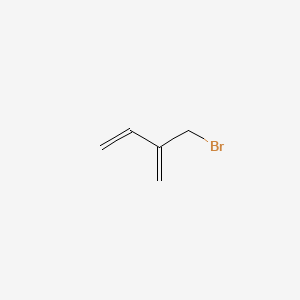
1,3-Butadiene, 2-(bromomethyl)-
説明
“1,3-Butadiene, 2-(bromomethyl)-” is a chemical compound with the molecular formula C5H7Br . It is a derivative of 1,3-butadiene, which is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .
Synthesis Analysis
The synthesis of 2-bromomethyl-1,3-butadiene can be achieved by adding bromine dropwise to isoprene in a dry ice/acetone bath maintained below -20°C . This process results in the formation of 1,4-dibromo-2-methyl-2-butene with a yield of 100% .
Molecular Structure Analysis
The molecular structure of “1,3-Butadiene, 2-(bromomethyl)-” consists of a butadiene backbone with a bromomethyl group attached to the second carbon . The average mass of the molecule is 147.013 Da, and the monoisotopic mass is 145.973099 Da .
Chemical Reactions Analysis
The bromine atom in “1,3-Butadiene, 2-(bromomethyl)-” can participate in various substitution reactions. Additionally, the conjugated diene can undergo Diels-Alder reactions to form cyclic compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Butadiene, 2-(bromomethyl)-” include a density of 1.3±0.1 g/cm³, a boiling point of 132.7±9.0 °C at 760 mmHg, and a vapor pressure of 10.7±0.2 mmHg at 25°C . The compound also has a molar refractivity of 32.2±0
特性
IUPAC Name |
2-(bromomethyl)buta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFLUDPRLSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066924 | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23691-13-6 | |
| Record name | 2-(Bromomethyl)-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23691-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023691136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butadiene, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)buta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions involving 1,3-Butadiene, 2-(bromomethyl)- as a reagent?
A1: 1,3-Butadiene, 2-(bromomethyl)- is a versatile building block in organic synthesis. It participates readily in nucleophilic substitution reactions, with the bromine atom being easily displaced by various nucleophiles. This allows for the introduction of the isoprenyl unit into a wide range of molecules. For instance, it can be reacted with the sodium salts of phenols to yield isoprenyl ethers, which can further undergo intramolecular Diels-Alder reactions to form complex cyclic structures like twistane derivatives []. Additionally, it can be used in indium-mediated reactions with aldehydes and ketones to generate isoprenylated products [].
Q2: The provided abstracts mention the synthesis of "twistane derivatives." Can you elaborate on the significance of these compounds and the role of 1,3-Butadiene, 2-(bromomethyl)- in their synthesis?
A2: Twistane derivatives are polycyclic hydrocarbons with unique caged structures. Their rigid and highly symmetrical frameworks make them intriguing targets for various applications, including potential use in pharmaceutical research and material science. 1,3-Butadiene, 2-(bromomethyl)- plays a crucial role in a specific synthetic route to twistane derivatives. As demonstrated in the research [], alkylation of phenolic compounds with 1,3-Butadiene, 2-(bromomethyl)-, followed by a thermal intramolecular Diels-Alder reaction, can afford twistane derivatives. This approach highlights the compound's utility in constructing complex molecules with potential applications in various fields.
Q3: The abstract mentions using 1,3-Butadiene, 2-(bromomethyl)- in the synthesis of polymers. What specific type of polymers are synthesized, and what are their potential advantages?
A3: 1,3-Butadiene, 2-(bromomethyl)- can be used as a precursor to synthesize bisdienes, which can further react with bismaleimides via Diels-Alder reactions to produce polyimides []. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the diene moiety derived from 1,3-Butadiene, 2-(bromomethyl)- into the polymer backbone could potentially impart flexibility to the resulting polyimides while maintaining their desirable properties. This combination of characteristics makes them attractive for applications requiring durability and high-temperature performance, such as in aerospace, electronics, and other demanding industries.
Q4: What are the key factors influencing the polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, and how do they impact the resulting polymer properties?
A4: The polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, synthesized from 1,3-Butadiene, 2-(bromomethyl)-, is significantly influenced by factors like initiator type, initiator concentration, and reaction temperature []. These factors govern the polymerization kinetics and ultimately determine the polymer's microstructure, molecular weight, and glass transition temperature (Tg). For example, using 2,2'-Azobisisobutyronitrile as an initiator at 75°C predominantly yields polymers with 1,4 microstructures, while higher temperatures and different initiators favor 3,4 microstructures. This difference in microstructure directly impacts the polymer's Tg, with 1,4 structures exhibiting higher Tg values compared to 3,4 structures. Understanding these relationships allows for tailoring polymer properties for specific applications by controlling the polymerization conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



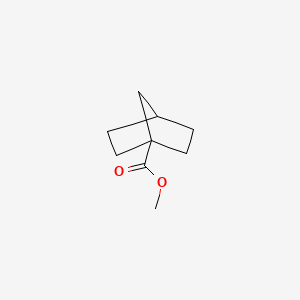

![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)



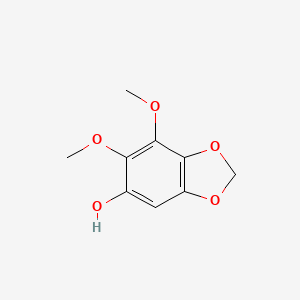
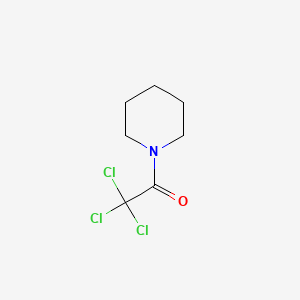

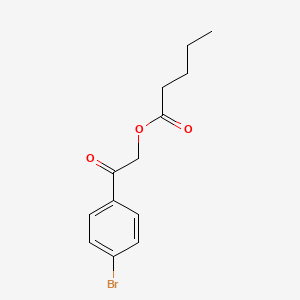
![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)

